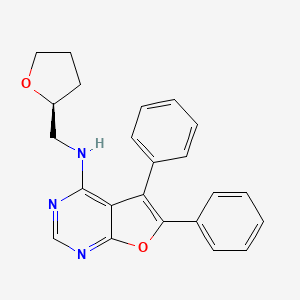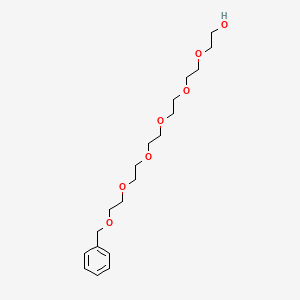
Hexaethylene Glycol Monobenzyl Ether
描述
Hexaethylene Glycol Monobenzyl Ether is a chemical compound with the molecular formula C19H32O7 and a molecular weight of 372.46 . It is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The product is clear colorless to light yellow in appearance .
Synthesis Analysis
Hexaethylene Glycol Monobenzyl Ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The exact synthesis process is proprietary and not publicly available.
Molecular Structure Analysis
The IUPAC name for Hexaethylene Glycol Monobenzyl Ether is 1-phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol . The InChI Key is VVBQKDDPSXBMMZ-UHFFFAOYSA-N . The SMILES string is OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 .
Physical And Chemical Properties Analysis
Hexaethylene Glycol Monobenzyl Ether is a liquid at 20°C . It has a refractive index of 1.49 . The compound is colorless to light yellow and clear in appearance .
科学研究应用
1. Catalysis and Chemical Synthesis
Hexaethylene glycol monobenzyl ether and its derivatives are explored in the field of catalysis and chemical synthesis. For instance, Kubota et al. (2014) demonstrated its use in the selective preparation of monobenzyl glyceryl ethers, highlighting its potential as a commodity chemical with special functions. This research underlines the importance of hexaethylene glycol derivatives in chemical synthesis, especially in the presence of zeolite catalysts (Kubota et al., 2014).
2. Polymer Science
In the domain of polymer science, hexaethylene glycol monobenzyl ether plays a significant role. Schoemer and Frey (2012) reported its use in the creation of hydrophilic, functional poly(propylene oxide) copolymers. These copolymers have applications in areas ranging from biomedical to industrial use due to their unique structural and functional properties (Schoemer & Frey, 2012).
3. Surfactant Research
A comparative study by Stålgren, Eriksson, and Boschkova (2002) on surfactant adsorption used hexaethylene glycol mono-n-tetradecyl ether as a subject to understand the nature of surfactant layers on different surfaces. This research provides valuable insights into the interactions of non-ionic surfactants like hexaethylene glycol derivatives with various substrates, which is crucial for applications in detergents, emulsifiers, and other industrial processes (Stålgren, Eriksson, & Boschkova, 2002).
4. Energy Storage and Battery Applications
Hexaethylene glycol-based polymers are also being investigated for their thermal properties and potential use in energy storage systems, such as lithium-ion batteries. Blázquez-Blázquez et al. (2004) explored the thermal and conductivity properties of poly(ethylene glycol)-based cyclopolymers for their application in thin films in lithium-ion batteries. This study highlights the potential of these compounds in improving energy storage technologies (Blázquez-Blázquez et al., 2004).
5. Luminescence and Photophysical Studies
Research on chloroplatinum(II) complexes of hexaethylene glycol methyl ether by Liang et al. (2014) revealed that these complexes exhibit remarkable luminescence enhancement in water when triggered by specific salts. Such studies are essential for understanding the photophysical properties of these compounds, which have implications in areas such as light-emitting devices and sensors (Liang et al., 2014).
安全和危害
Hexaethylene Glycol Monobenzyl Ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Relevant Papers
One relevant paper is “Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5’TGGGAG3’ Hotoda’s Sequence” which discusses the synthesis of a novel phosphoramidite derivative of cholesterol, with an ether-linked hexaethylene glycol (HEG) spacer arm .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBQKDDPSXBMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457434 | |
| Record name | Hexaethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaethylene Glycol Monobenzyl Ether | |
CAS RN |
24342-68-5 | |
| Record name | Hexaethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

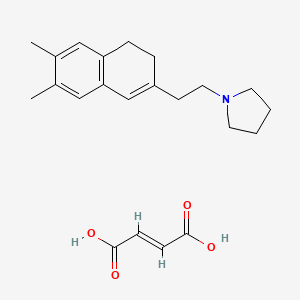
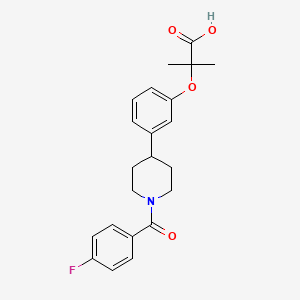
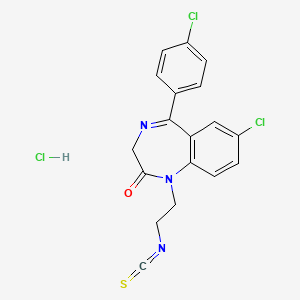
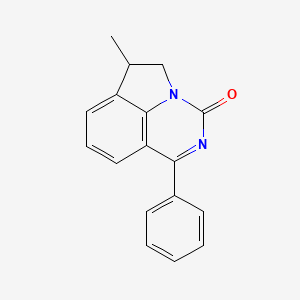
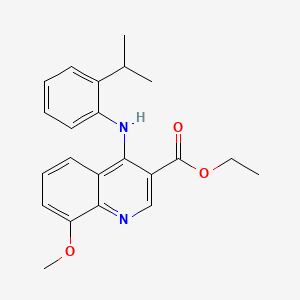
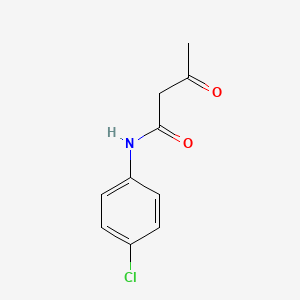
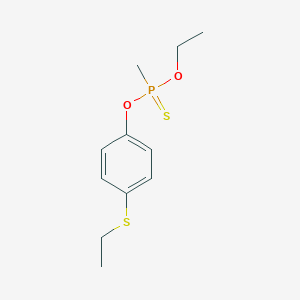
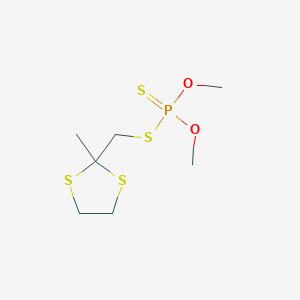
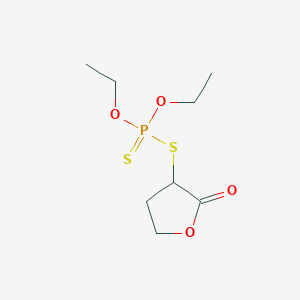
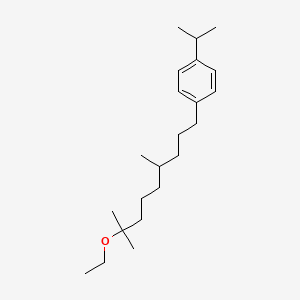
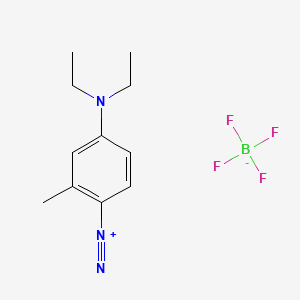
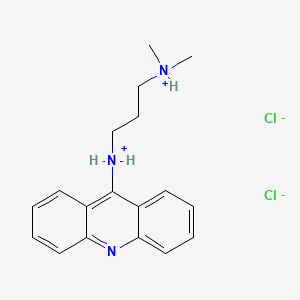
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
